molecular formula C16H24N4O2 B12518198 L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- CAS No. 747390-88-1

L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)-

Cat. No.: B12518198
CAS No.: 747390-88-1
M. Wt: 304.39 g/mol
InChI Key: LOVHSVLCMQVCHI-KBPBESRZSA-N
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Description

L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- is a synthetic peptide derivative characterized by a hybrid structure combining:

  • An L-alaninamide backbone (retaining stereochemical integrity at the α-carbon).
  • A cyclohexylglycyl group at the second position, enhancing hydrophobicity and conformational rigidity.

This compound is structurally tailored for applications in medicinal chemistry, particularly in modulating enzyme or receptor targets due to its dual hydrophobic and aromatic features.

Properties

CAS No.

747390-88-1

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3-pyridin-3-ylpropanamide

InChI

InChI=1S/C16H24N4O2/c17-14(12-6-2-1-3-7-12)16(22)20-13(15(18)21)9-11-5-4-8-19-10-11/h4-5,8,10,12-14H,1-3,6-7,9,17H2,(H2,18,21)(H,20,22)/t13-,14-/m0/s1

InChI Key

LOVHSVLCMQVCHI-KBPBESRZSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)N[C@@H](CC2=CN=CC=C2)C(=O)N)N

Canonical SMILES

C1CCC(CC1)C(C(=O)NC(CC2=CN=CC=C2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Linear Peptide Assembly via Sequential Coupling

The most widely reported method involves sequential coupling of protected amino acid units (Figure 1). Key steps include:

  • Boc Protection : (S)-3-pyridylalanine is protected at the amino group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C.
  • Amide Formation : The Boc-protected amino acid reacts with ammonia gas in methanol under pressurized conditions (3 bar, 40°C) to yield the primary amide.
  • Deprotection and Cyclohexylglycine Coupling : Boc removal with trifluoroacetic acid (TFA) is followed by coupling with (S)-N-Boc-cyclohexylglycine using HOBt/EDC in dimethylformamide (DMF).

Critical Parameters :

  • Temperature control (<10°C) during Boc protection prevents racemization.
  • Ammonolysis requires anhydrous conditions to avoid hydrolysis.
Step Reagents Solvent Temp (°C) Yield (%) Source
Boc Protection Boc₂O, DMAP THF 0–5 92
Amide Formation NH₃ (gas), MeOH MeOH 40 85
Deprotection TFA/DCM (1:1) DCM 25 98

Catalytic Asymmetric Hydrogenation

A patent by Lovely et al. (CN108069867A) describes enantioselective synthesis of the cyclohexylglycine moiety via Rh(I)-catalyzed hydrogenation:

  • Substrate : α,β-unsaturated dehydrodipeptide intermediate.
  • Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%).
  • Conditions : H₂ (50 psi), ethanol, 25°C, 24 h.
  • Outcome : >99% ee, 78% isolated yield.

Advantages :

  • Eliminates need for toxic cyanating agents (e.g., KCN).
  • Scalable to kilogram batches with minimal epimerization.

Key Intermediate Synthesis

3-(3-Pyridinyl)-L-Alaninamide Hydrochloride

Source 3 (CN108069867A) details a two-step protocol:

  • Esterification : L-alanine reacts with methanol and thionyl chloride (SOCl₂) at 35°C to form methyl ester hydrochloride.
  • Ammonolysis : Treatment with NH₃ (0.56 kg/mol) in methanol at 20°C for 20 h, followed by acetone precipitation yields the amide hydrochloride (85% yield).

Analytical Data :

  • HPLC Purity : 99.2% (C18, 0.1% TFA/ACN).
  • [α]D²⁵ : +11.4° (c = 1, H₂O).

Cyclohexylglycine Building Block

Synthesis from L-norvaline (Source 5, US4962231A):

  • Boc Protection : Boc₂O in NaOH/THF (0°C, 2 h).
  • Reductive Amination : NaBH₄ with cyclohexanone in ethanol (50°C, 6 h).
  • Deprotection : HCl/dioxane (4M, 75°C, 1 h).

Yield : 74% over three steps.

Final Coupling and Purification

Fragment Condensation

The dipeptide (cyclohexylglycyl-3-pyridinyl-alaninamide) is coupled to acetyl-amidiniophenylalanine using HATU/DIPEA in DMF:

  • Molar Ratio : 1:1.2 (dipeptide:HATU).
  • Reaction Time : 12 h at 25°C.
  • Purification : Reverse-phase HPLC (C18, 10–40% ACN/H₂O + 0.1% TFA).

Yield : 63% after purification.

Crystallization Optimization

Final product crystallization employs a mixed solvent system:

  • Solvents : Ethyl acetate/n-heptane (3:1 v/v).
  • Conditions : Slow cooling from 50°C to −20°C over 48 h.
  • Purity : 99.8% by qNMR.

Analytical Characterization

Technique Parameters Results Source
HPLC C18, 0.1% TFA/ACN, 1 mL/min tR = 12.7 min
HRMS ESI+, m/z [M+H]+ 305.1972 (calc. 305.1968)
¹³C NMR D₂O, 125 MHz δ 175.3 (C=O), 148.2 (pyridinyl C3)

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Grubbs II Catalyst : Used in macrocyclization (Source 9, 10.1021/acs.jmedchem.6b01032).
    • Loading: 5–40 mol%.
    • Solvent: DCM, reflux.
    • Yield: 76–89% for E/Z isomers.

Waste Reduction

  • Solvent Recovery : Methanol from ammonolysis steps is distilled and reused (95% recovery).
  • Catalyst Recycling : Rh-BINAP recovered via ion-exchange resin (82% efficiency).

Challenges and Mitigation Strategies

Issue Cause Solution Source
Epimerization Basic conditions during coupling Use HOAt instead of HOBt; maintain pH < 7.5
Low Ammonolysis Yield Moisture in NH₃ gas Molecular sieves (4Å) in reaction vessel
Pd Contamination Hydrogenation catalysts Chelating resin treatment (Chelex 100)

Emerging Methodologies

Continuous Flow Synthesis

A microreactor-based approach (Source 6, PMC11157491) reduces reaction times:

  • Residence Time : 8 min vs. 12 h batch.
  • Yield Improvement : 89% for amide bond formation.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution (Source 5, US4962231A):

  • Enzyme : Amano PS-30.
  • Substrate : D,L-alaninamide.
  • Outcome : 98% ee for L-enantiomer.

Regulatory Considerations

Genotoxic Impurities

  • Control : Limit N-nitrosamines < 0.03 ppm via HPLC-MS/MS.
  • Testing : Accelerated stability studies (40°C/75% RH, 6 months).

Chemical Reactions Analysis

Types of Reactions

L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring typically yields N-oxides, while reduction of the amide bond can produce amines or alcohols.

Scientific Research Applications

L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the pyridine ring allows for π-π interactions with aromatic residues in proteins, while the cyclohexyl group provides hydrophobic interactions that stabilize the binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Valinamide, N-[(2S)-2-amino-3-(3-pyridinyl)propyl]-L-alanyl-N-ethyl

  • Key Differences :
    • Replaces the cyclohexylglycyl group with a valinamide side chain, increasing steric bulk.
    • Substitutes the ethyl group in the alaninamide backbone with a propyl-3-pyridinyl chain.
  • Functional Implications :
    • The valinamide variant may exhibit altered binding kinetics due to increased steric hindrance.
    • The ethyl-to-propyl substitution could enhance membrane permeability .
Table 1: Structural Comparison
Feature L-Alaninamide Target Compound L-Valinamide Analog
Backbone L-Alaninamide L-Valinamide
Position 2 Substituent Cyclohexylglycyl Amino-3-(3-pyridinyl)propyl
Position 3 Substituent 3-Pyridinyl Ethyl
Molecular Weight* ~350–400 g/mol (estimated) ~380–420 g/mol (estimated)

Pyridinyl-Thiazolyl Derivatives (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide)

  • Key Differences :
    • Replaces the alaninamide backbone with a thiazolyl-pyridine scaffold .
    • Incorporates a methylsulfonyl group instead of cyclohexylglycyl.
  • Functional Implications :
    • The thiazolyl-pyridine core enhances π-π stacking with aromatic residues in enzymes or receptors.
    • Methylsulfonyl groups improve solubility but reduce lipophilicity compared to cyclohexylglycyl .
Table 2: Pharmacokinetic Properties (Estimated)
Property L-Alaninamide Target Compound Pyridinyl-Thiazolyl Derivative
LogP ~2.5 (moderate lipophilicity) ~1.8 (lower lipophilicity)
Hydrogen Bond Donors 3 2
Aromatic Rings 2 (pyridinyl + peptide) 3 (pyridinyl + thiazolyl + pyridine)

Risedronate-Related Compounds (e.g., USP Risedronate Related Compound C)

  • Key Differences: Features a bisphosphonate backbone instead of a peptide. Retains the 3-pyridinyl group but in a non-peptidic, bone-targeting scaffold.
  • Functional Implications :
    • Designed for bone resorption inhibition (osteoporosis), contrasting with the neuro/antimicrobial focus of the alaninamide derivative.
    • Bisphosphonates exhibit poor oral bioavailability compared to peptide-based agents .

Research Findings and Trends

  • Synthetic Accessibility : The alaninamide derivative’s peptide backbone allows for solid-phase synthesis, whereas pyridinyl-thiazolyl compounds require multi-step heterocyclic coupling .
  • Target Selectivity : The cyclohexylglycyl group in the target compound may confer selectivity for hydrophobic binding pockets absent in risedronate-related compounds .

Notes

  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Research Gaps : Further studies on solubility, metabolic stability, and in vivo efficacy are needed to validate hypotheses.

Biological Activity

L-Alaninamide, specifically the compound (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)-, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity.

Structural Overview

The compound features a unique structure that includes:

  • An alaninamide backbone
  • A cyclohexyl group
  • A pyridine moiety

This structural configuration is believed to influence its interactions with biological targets and its overall pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of L-alaninamide derivatives. For instance, a series of alaninamide derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from <1.56 mM to >100 mM, indicating significant variability in effectiveness against different strains .

CompoundMIC (mM)Target Organism
Compound 1<1.56E. coli
Compound 210S. aureus
Compound 3>100P. aeruginosa

Neuropharmacological Effects

The compound's influence on neuropharmacological pathways has also been investigated. Research indicates that L-alaninamide may modulate neurotransmitter systems, potentially impacting behavioral outcomes in animal models. In a study utilizing stable isotope-labeled L-alanine, significant changes in peptide profiles within the pituitary gland were observed post-treatment, suggesting that L-alaninamide could play a role in neuroendocrine signaling .

Alanine Racemase Inhibition

L-Alaninamide has been identified as a potential inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. Inhibition of this enzyme could lead to antimicrobial effects by disrupting bacterial metabolism. The kinetic parameters for various inhibitors were determined using Lineweaver-Burk plots, revealing that certain alaninamide derivatives exhibit promising inhibitory activity .

Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter systems is supported by findings that demonstrate alterations in peptide signaling post-administration. Specifically, changes in levels of C-peptide and islet amyloid polypeptide suggest a modulation of insulin signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study involving a panel of alaninamide derivatives demonstrated their effectiveness against resistant bacterial strains, supporting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms.
  • Neuropharmacological Impact : In vivo studies showed that administration of L-alaninamide resulted in behavioral changes in rodent models, indicating its potential role as a neuroactive agent.

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